molecular formula C13H23NO4 B15276508 Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B15276508
M. Wt: 257.33 g/mol
InChI Key: YBEGBGHBTNIJLG-DCAQKATOSA-N
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Description

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The molecule includes a tert-butyl carbamate (Boc) protecting group and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring. Its racemic nature indicates the presence of both enantiomers, which may influence its biological activity and metabolic behavior.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3R,3aR,6aR)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m0/s1

InChI Key

YBEGBGHBTNIJLG-DCAQKATOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CCO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the tert-butyl and hydroxyethyl groups. Common reagents used in the synthesis include tert-butyl bromoacetate, ethyl glyoxylate, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The furo[2,3-c]pyrrole ring system can be reduced under certain conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction of the ring system could lead to a fully saturated derivative.

Scientific Research Applications

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Substituents Molecular Weight Key Features Reported Biological/Physicochemical Properties
Target Compound : Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)-tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate 2-Hydroxyethyl ~256.3 (estimated) Hydrophilic substituent; racemic mixture Likely improved solubility compared to hydrophobic analogs; potential for hydrogen bonding interactions .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (24) Benzotriazole-carbonyl 413.43 Bulky aromatic substituent High inhibitory activity in autotaxin (ATX) assays (IC₅₀ < 100 nM); moderate solubility in phosphate buffer .
Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Aminomethyl 240.34 Primary amine group; cyclopenta[c]pyrrole scaffold Enhanced metabolic stability due to amine functionalization; potential for covalent binding .
(3aR,5r,6aS)-tert-butyl 5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (30) 2-Trifluoromethylphenyl 341.37 Fluorinated aromatic substituent Improved membrane permeability due to lipophilic CF₃ group; confirmed by ^1H NMR and UPLC-MS .
cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Ketone at 3-position 229.27 Oxo group introduces polarity Intermediate in synthesizing chiral amines; used in fragment-based drug design .

Key Structural and Functional Insights

Substituent Effects on Solubility and Activity :

  • The target compound’s 2-hydroxyethyl group likely enhances aqueous solubility compared to hydrophobic substituents like benzotriazole (Compound 24) or trifluoromethylphenyl (Compound 30). However, this may reduce membrane permeability, a trade-off observed in similar analogs .
  • Fluorinated groups (e.g., trifluoromethyl in Compound 30) improve lipophilicity and metabolic stability, critical for CNS-targeting drugs, but may increase toxicity risks .

Racemic vs. Enantiopure Forms :

  • The racemic nature of the target compound contrasts with enantiomerically pure analogs (e.g., (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in ). Enantiopure compounds often exhibit higher target specificity but require complex synthesis .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves hydrogenation and Boc-protection steps analogous to and . For example, Pd/C-catalyzed hydrogenation (as in Compound 30) is a common strategy for reducing double bonds in similar scaffolds .

Biological Activity

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydrofuro[2,3-c]pyrrole backbone, suggests various biological activities that merit detailed exploration.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1273564-96-7

Biological Activities

Research indicates that compounds similar to Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibit several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Compounds within this chemical class have shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : There is evidence suggesting that similar compounds may exhibit antimicrobial activity against various pathogens, making them candidates for further investigation in infection control.
  • Neuroprotective Effects : Some studies indicate that derivatives of this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative disorders.

The exact mechanism of action for Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is still under investigation. However, preliminary research points to interactions with biomolecules such as proteins and nucleic acids. These interactions may influence various biochemical pathways and cellular processes.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.
  • Anti-inflammatory Research :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntioxidantSignificant reduction in DPPH/ABTS
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntimicrobialActivity against specific pathogens
NeuroprotectiveProtection against neuronal damage

Q & A

Q. What are the key steps in synthesizing racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including hydrogenation and protective group strategies. For example, hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen (40 psi) in methanol can reduce double bonds in intermediates, followed by purification via flash column chromatography (0–30% ethyl acetate in hexanes) to isolate the product . Racemic mixtures may arise from non-stereoselective steps, requiring chiral resolution techniques if enantiopure forms are needed .

StepReagents/ConditionsPurposeYield
1Pd/C, H₂ (40 psi), MeOHHydrogenation85%
2Flash chromatography (EtOAc/hexanes)Purification-

Q. What analytical techniques confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation, particularly for distinguishing diastereomers in racemic mixtures . Mass spectrometry (MS) confirms molecular weight, while High Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR in CDCl₃ can resolve proton environments, such as aromatic protons at δ 7.69–7.25 ppm in related compounds .

Q. What safety precautions are required when handling this compound?

Follow general laboratory safety protocols: use gloves, goggles, and lab coats. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific hazards, such as acute toxicity (H302, H312) or eye irritation (H319) in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

Systematic variation of solvents, catalysts, and temperatures is essential. For instance, replacing THF with polar aprotic solvents (e.g., DMF) may enhance reaction rates in Pictet-Spengler reactions . Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) could improve enantioselectivity, though this requires validation via chiral HPLC .

Q. How can contradictions in NMR data for diastereomeric mixtures be resolved?

Use 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry. For example, NOESY correlations between protons on adjacent stereocenters can confirm relative configurations . Cross-referencing with X-ray crystallography data or computational models (DFT) provides additional validation .

Q. What methodologies are used to study the compound’s biological activity and pharmacological potential?

In vitro assays (e.g., receptor binding studies) and cellular models evaluate interactions with biological targets. For example, assess binding affinity to neurotransmitter receptors using radioligand displacement assays . In vivo pharmacokinetic studies (e.g., bioavailability, metabolic stability) require LC-MS/MS for quantification .

Assay TypeMethodKey Parameters
Receptor BindingRadioligand competitionIC₅₀, Ki values
Metabolic StabilityLiver microsomesHalf-life (t₁/₂)

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